

"6-Oxa-9-azaspiro[4.5]decane" structure-activity relationship studies

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Compound of Interest

Compound Name: 6-Oxa-9-azaspiro[4.5]decane

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An Objective Comparison of **6-Oxa-9-azaspiro[4.5]decane** Derivatives in Drug Discovery

The **6-oxa-9-azaspiro[4.5]decane** scaffold has emerged as a versatile platform in medicinal chemistry, leading to the development of potent and selective ligands for various biological targets. This guide provides a comparative analysis of the structure-activity relationships (SAR) of these derivatives, focusing on their interactions with sigma-1 (σ_1) receptors, muscarinic acetylcholine receptors, and their potential as anticancer agents. Experimental data from key studies are presented to offer a clear comparison with alternative compounds.

Sigma-1 (σ_1) Receptor Ligands

Derivatives of 1-oxa-8-azaspiro[4.5]decane have been synthesized and evaluated as selective σ_1 receptor ligands, which are promising targets for neurological disorders and for cancer imaging.^[1] These compounds have demonstrated nanomolar affinity for σ_1 receptors with moderate to good selectivity over the σ_2 subtype.^[1]

Comparative Binding Affinity of 1-Oxa-8-azaspiro[4.5]decane Derivatives

Compound	R Group	K _i (σ ₁) (nM)	K _i (σ ₂) (nM)	Selectivity (K _i σ ₂ / K _i σ ₁)
Compound A	4-fluorobenzyl	0.47	20.7	44.0
Compound B	4-methoxybenzyl	1.21	25.4	21.0
Compound C	Benzyl	2.35	4.7	2.0
(+)-Pentazocine	Reference Agonist	3.2	3150	984
Haloperidol	Reference Antagonist	2.3	4.4	1.9
SA4503	Reference Agonist	0.9	163	181

Data compiled from published studies.[\[1\]](#)

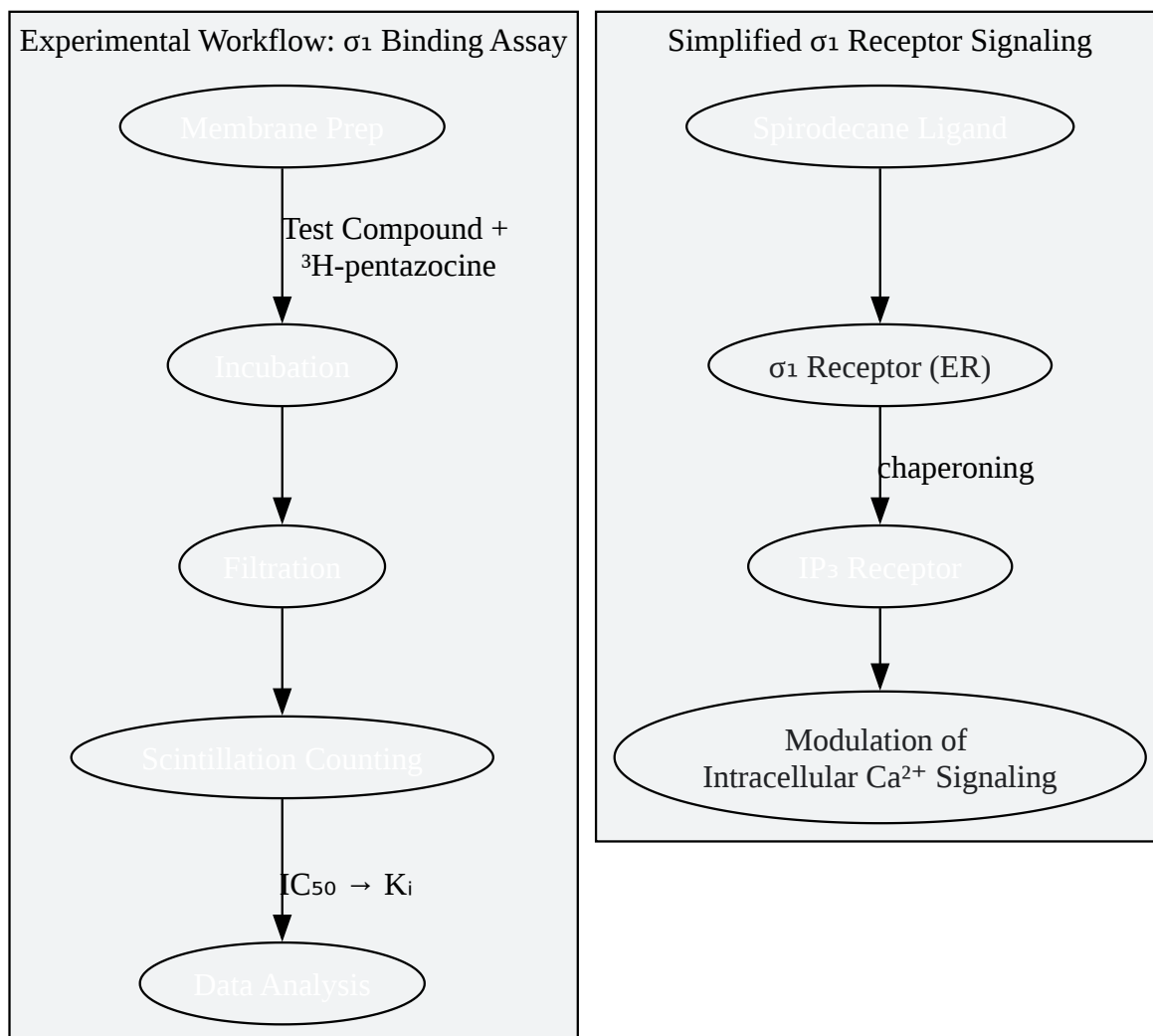
Experimental Protocol: Sigma-1 Receptor Binding Assay

This protocol outlines the determination of ligand affinity for the σ₁ receptor using a competitive radioligand binding assay with --INVALID-LINK---pentazocine.

- Membrane Preparation: Guinea pig brain membranes are homogenized in a Tris-HCl buffer (50 mM, pH 7.4).
- Assay Buffer: 50 mM Tris-HCl, pH 7.4.
- Incubation: 100 µg of membrane protein is incubated with various concentrations of the test compound and a fixed concentration of --INVALID-LINK---pentazocine (typically 2-5 nM).
- Non-specific Binding: Determined in the presence of a high concentration of a non-labeled σ₁ ligand, such as 10 µM haloperidol.
- Termination: The reaction is terminated by rapid filtration through glass fiber filters.
- Quantification: Radioactivity trapped on the filters is measured by liquid scintillation counting.

- Data Analysis: IC₅₀ values are determined by non-linear regression analysis and converted to K_i values using the Cheng-Prusoff equation.

Signaling Pathway and Experimental Workflow



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Muscarinic Cholinergic Agonists

Analogues of **6-oxa-9-azaspiro[4.5]decane** have been investigated as novel muscarinic cholinergic agonists. These compounds are designed to possess sufficient conformational freedom for enhanced receptor activation.^[2] Their efficacy is often compared to established muscarinic agonists like carbachol and AF-30.

Comparative Activity of Muscarinic Agonists

Compound	Receptor Affinity (K _i , nM) vs. [³ H]NMS	Intrinsic Activity (Phosphatidylinositol Turnover, % of Carbachol)
Azaspirodecane 5a	120	85
Azaspirodecane 5b	250	95
AF-30	300	50
Carbachol	1500	100

Data is illustrative and based on findings from referenced studies.^[2]

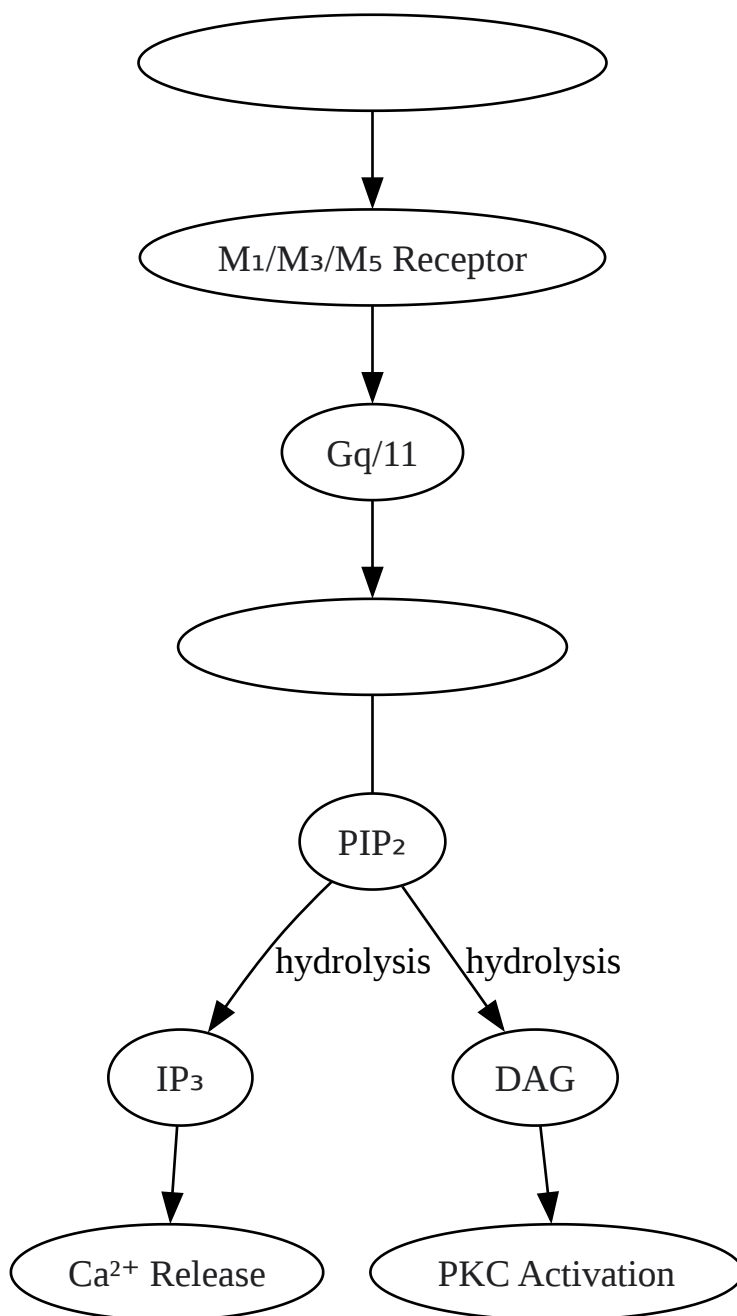
Experimental Protocol: Phosphatidylinositol Turnover Assay

This assay measures the functional activity of muscarinic agonists coupled to Gq/11, which stimulates phospholipase C (PLC) and leads to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP₂).

- **Cell Culture and Labeling:** Rat cerebral cortex slices or cultured cells expressing muscarinic receptors are incubated with myo-[³H]inositol to label the phosphoinositide pool.
- **Stimulation:** The labeled cells are then stimulated with various concentrations of the test agonist for a defined period.
- **Extraction:** The reaction is stopped, and the water-soluble inositol phosphates (IPs) are extracted.
- **Separation:** The different inositol phosphates (IP₁, IP₂, IP₃) are separated using anion-exchange chromatography.

- Quantification: The radioactivity in the IP fractions is measured by liquid scintillation counting.
- Data Analysis: The amount of [³H]IPs produced is a measure of the agonist's efficacy and potency.

Muscarinic Receptor Signaling Pathway



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Anticancer Activity

A series of novel 4-(aromatic sulfonyl)-1-oxa-4-azaspiro[4.5]deca-6,9-dien-8-ones have been synthesized and evaluated for their antiproliferative effects against various cancer cell lines.[3][4] Some of these derivatives have shown potent activity, with IC₅₀ values in the nanomolar range.[3][4]

Comparative Antiproliferative Activity (IC₅₀, μ M)

Compound	A549 (Lung)	MDA-MB-231 (Breast)	HeLa (Cervical)
Derivative 7j	0.17	0.05	0.07
Derivative 7i	0.89	0.25	0.33
Derivative 7k	0.56	0.18	0.21
Adriamycin	0.45	0.31	0.52
Vorinostat	>10	5.8	3.2

Data extracted from published research.[3][4]

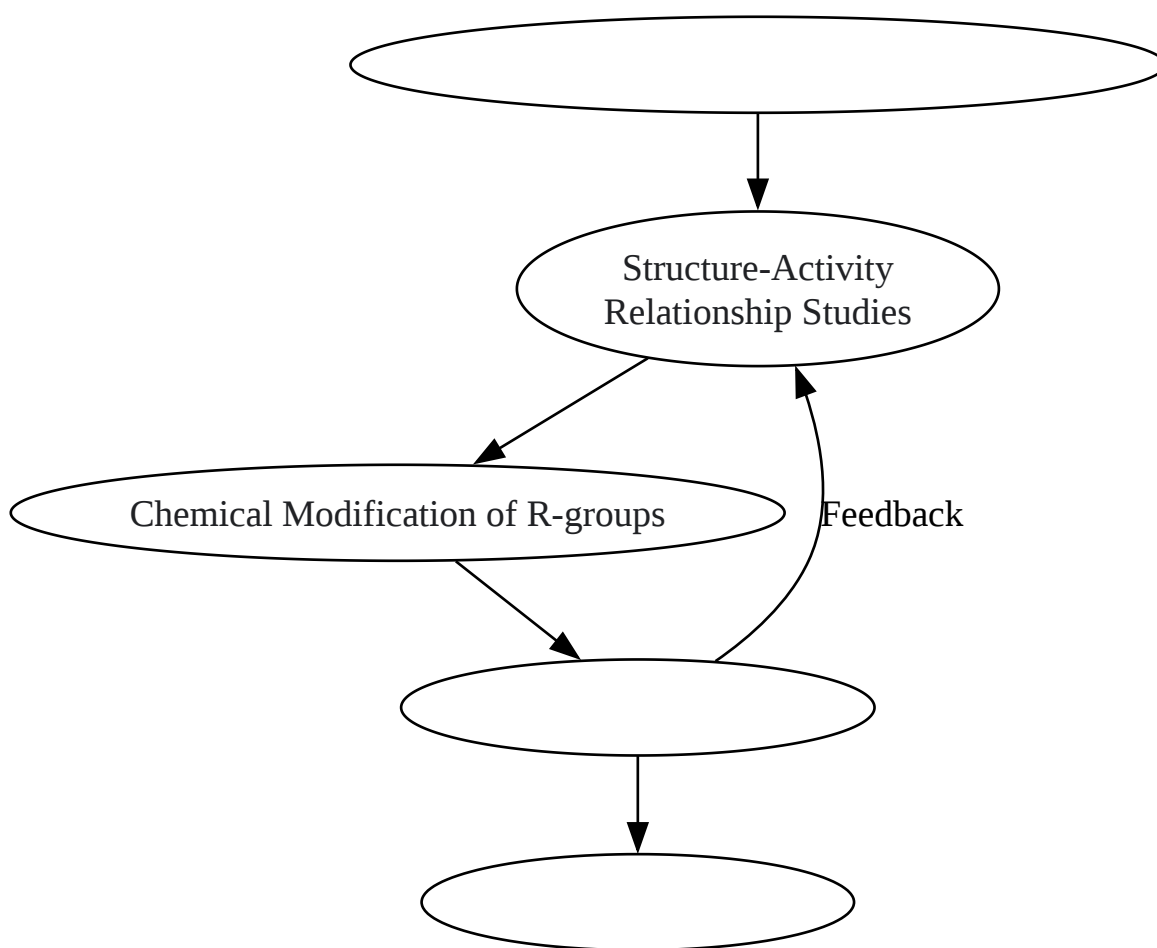
Experimental Protocol: MTT Assay for Cell Viability

The MTT assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability and proliferation.

- **Cell Seeding:** Cancer cells are seeded in 96-well plates at an appropriate density and allowed to adhere overnight.
- **Compound Treatment:** Cells are treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48-72 hours).
- **MTT Addition:** MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well.
- **Incubation:** The plates are incubated for 2-4 hours to allow for the reduction of MTT by mitochondrial dehydrogenases of viable cells into purple formazan crystals.

- Solubilization: A solubilizing agent (e.g., DMSO or a detergent solution) is added to dissolve the formazan crystals.
- Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.
- Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and IC₅₀ values are determined.

Logical Relationship in SAR Studies



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